molecular formula C8H15NO3 B3353170 ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 53310-79-5

ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3353170
CAS RN: 53310-79-5
M. Wt: 173.21 g/mol
InChI Key: VWWDYDCOZHYNJG-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine family. This compound is commonly used in scientific research for its ability to act as a chiral building block in the synthesis of various compounds.

Scientific Research Applications

Ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is widely used in scientific research as a chiral building block for the synthesis of various compounds. It is also used as a starting material for the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, this compound has been used in the development of new chiral ligands for asymmetric catalysis.

Mechanism of Action

The mechanism of action of ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, allowing for the production of enantiomerically pure compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. However, it is known that this compound is not toxic and does not have any significant side effects.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments is its ability to act as a chiral building block, allowing for the production of enantiomerically pure compounds. However, the main limitation of using this compound is its relatively high cost compared to other chiral building blocks.

Future Directions

There are several future directions for research involving ethyl (ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. One area of research could focus on the development of new chiral ligands for asymmetric catalysis. Additionally, the synthesis of new natural products and pharmaceuticals using this compound as a starting material could be explored. Finally, the use of ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new agrochemicals could also be investigated.
In conclusion, ethyl (this compound)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable compound in scientific research due to its ability to act as a chiral building block. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the use of this compound in various fields could lead to the development of new and valuable compounds.

properties

IUPAC Name

ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-4-7(9)6-10/h7,10H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWDYDCOZHYNJG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471632
Record name ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53310-79-5
Record name ethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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